6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride
Description
6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a chlorine atom at the 6th position of the imidazo[4,5-b]pyridine ring system and an amine group at the 2nd position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4.ClH/c7-3-1-4-5(9-2-3)11-6(8)10-4;/h1-2H,(H3,8,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPCUDAEIYIQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-chloro-3-nitropyridine as a starting material, which undergoes a series of reactions including reduction, cyclization, and chlorination to yield the desired compound . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, palladium-catalyzed coupling reactions are often performed under an inert atmosphere using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can produce various substituted imidazopyridines .
Scientific Research Applications
6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the phosphorylation process mediated by IKK-ɛ and TBK1 . This activation leads to the regulation of various genes involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloro imidazo[1,2-a]pyridine: This compound has similar structural features but differs in the position and type of substituents.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound contains a thiadiazole ring fused to the imidazopyridine core.
Uniqueness
6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
